molecular formula C18H17FN2O2 B2599518 3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione CAS No. 1008012-02-9

3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione

Cat. No. B2599518
CAS RN: 1008012-02-9
M. Wt: 312.344
InChI Key: WLYIZRWNNPYDAG-UHFFFAOYSA-N
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Description

“3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione” is a compound with the molecular formula C18H17FN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione” is not detailed in the available resources.


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its stereochemistry . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement . The molecule’s structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.344. Other physical and chemical properties specific to “3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione” are not detailed in the available resources.

Scientific Research Applications

Synthesis Techniques and Chemical Applications

  • The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the potential of similar compounds in chemical synthesis, particularly involving acylation reactions (Jones et al., 1990).
  • Efficient one-step synthesis methods for Nα-urethane-protected β- and γ-amino acids from related compounds show the versatility of pyrrolidine diones in synthesizing biologically relevant molecules (Cal et al., 2012).

Biomedical and Antiviral Applications

  • Compounds structurally related to the query chemical have shown significant in vitro antiviral activity against influenza viruses, highlighting their potential in antiviral drug development (Rashan et al., 1989).
  • Analogues based on phenylpyrrolidine-2,5-dione have been evaluated for their inhibitory activity toward human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems, indicating potential applications in addressing hormonal imbalances and related diseases (Daly et al., 1986).

Enzyme Inhibition and Pharmacological Properties

  • The synthesis and study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase suggest potential therapeutic applications in conditions like hyperoxaluria (Rooney et al., 1983).
  • A study on the synthesis and antioxidant activity of N-aminomethyl derivatives of certain anticonvulsants provides insight into the modification of pyrrolidine diones for enhanced pharmacological properties (Hakobyan et al., 2020).

Novel Compounds and Sensing Applications

  • The development of a fluorescent pH sensor constructed from a heteroatom-containing luminogen with tunable AIE and ICT characteristics, derived from structural analogues of the query chemical, showcases the potential of these compounds in sensing and detection technologies (Yang et al., 2013).

Mechanism of Action

The mechanism of action for pyrrolidine derivatives can vary depending on their specific structure and target. For example, some pyrrolidine derivatives have been found to inhibit COX-2 . The specific mechanism of action for “3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione” is not detailed in the available resources.

Future Directions

Pyrrolidine derivatives continue to be of interest in drug discovery due to their versatile scaffold and potential for the treatment of various diseases . Future research may focus on exploring the pharmacophore space of these compounds and investigating their biological activity .

properties

IUPAC Name

3-(4-ethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-12-7-9-13(10-8-12)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIZRWNNPYDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione

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